5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide is a synthetic organic compound belonging to the furan class of heterocyclic compounds It features a furan ring substituted with a 4-chlorophenyl group, a 2-methyl group, and an N-(4-methylphenyl)carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-disubstituted benzofurans.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with 4-methylphenylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It may be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the substituted phenyl groups may play a crucial role in these interactions by fitting into the active site of the target protein and forming non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Lacks the N-(4-methylphenyl) group.
5-(4-methylphenyl)-2-methylfuran-3-carboxamide: Lacks the 4-chlorophenyl group.
5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide is unique due to the presence of both the 4-chlorophenyl and N-(4-methylphenyl) groups, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-3-9-16(10-4-12)21-19(22)17-11-18(23-13(17)2)14-5-7-15(20)8-6-14/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDCADBRAMCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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